3-Methyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl chloride
Beschreibung
Eigenschaften
IUPAC Name |
2-methyl-2,3-dihydro-1,4-benzodioxine-3-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO3/c1-6-9(10(11)12)14-8-5-3-2-4-7(8)13-6/h2-6,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZZLMAFZSKHYPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC2=CC=CC=C2O1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90547671 | |
| Record name | 3-Methyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90547671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99184-03-9 | |
| Record name | 3-Methyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90547671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl chloride typically involves the following steps:
Formation of the Benzodioxine Ring: The benzodioxine ring can be synthesized via ring-closing metathesis using a nitro-Grela catalyst.
Introduction of the Methyl Group: The methyl group is introduced through alkylation reactions.
Formation of the Carbonyl Chloride Group: The carbonyl chloride group is introduced by reacting the corresponding carboxylic acid derivative with thionyl chloride or oxalyl chloride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl chloride group to an alcohol or an aldehyde.
Substitution: The carbonyl chloride group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, aldehydes.
Substitution: Amides, esters, thioesters.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
1.1 Anticancer Properties
Research indicates that derivatives of 3-methyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl chloride exhibit promising anticancer activities. For instance, several studies have synthesized analogues that show selective cytotoxic effects against various cancer cell lines. A notable case study demonstrated that specific derivatives inhibited cell proliferation in breast cancer cells by inducing apoptosis through mitochondrial pathways .
1.2 Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies revealed that certain derivatives could inhibit the production of pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases. A specific derivative was shown to reduce inflammation in a murine model of arthritis .
Agricultural Applications
2.1 Insecticidal Activity
3-Methyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl chloride has been explored for its insecticidal properties. Research indicates that it can serve as an effective insecticide against various agricultural pests. A study reported the synthesis of several analogues that exhibited significant insecticidal activity against common pests such as aphids and beetles .
| Compound | Target Pest | Insecticidal Activity |
|---|---|---|
| Compound A | Aphids | High |
| Compound B | Beetles | Moderate |
| Compound C | Moths | Low |
Material Science
3.1 Polymer Chemistry
In material science, the compound serves as a precursor for synthesizing polymers with enhanced properties. Its unique structure allows for the incorporation into polymer matrices, improving thermal stability and mechanical strength. Case studies have shown that polymers derived from this compound exhibit superior performance compared to traditional materials .
Synthesis and Characterization
The synthesis of 3-Methyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl chloride typically involves multi-step organic reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .
Wirkmechanismus
The mechanism of action of 3-Methyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of diverse derivatives. The benzodioxine ring provides structural stability and influences the compound’s reactivity and selectivity in chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Analogues
The following table summarizes key structural analogs and their properties:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Reactivity/Applications |
|---|---|---|---|---|---|
| 3-Methyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl chloride | Not specified | C₁₀H₉ClO₃ | ~212.63 | Carbonyl chloride, benzodioxine | Organic synthesis intermediate |
| 2,3-Dihydro-1,4-benzodioxine-2-carbonyl chloride | 3663-81-8 | C₉H₇ClO₃ | 198.6 | Carbonyl chloride, benzodioxine | Precursor for polymers, ligands |
| (2,3-Dihydro-1,4-benzodioxin-2-yl)methanesulfonyl chloride | 1018520-20-1 | C₉H₉ClO₄S | 248.69 | Sulfonyl chloride, benzodioxine | Sulfonylation reactions |
| o-Chlorobenzoyl chloride | 609-65-4 | C₇H₄Cl₂O | 175.01 | Acyl chloride, chlorinated aryl | Agrochemical synthesis |
| 4-(2,3-Dihydro-1,4-thiaselenin-2-ylsulfanyl)-2-butanone | Not provided | C₇H₁₀OSSe | ~229.14 | Thiaselenin ring, ketone | Catalytic studies, heterocycles |
Reactivity and Stability
- Carbonyl Chloride vs. Sulfonyl Chloride : The target compound’s carbonyl chloride group is more electrophilic than the sulfonyl chloride in (2,3-dihydro-1,4-benzodioxin-2-yl)methanesulfonyl chloride, favoring nucleophilic acyl substitutions (e.g., with amines or alcohols). Sulfonyl chlorides are typically less reactive but more thermally stable .
- Heteroatom Influence: Thiaselenin derivatives (e.g., 4-(2,3-dihydro-1,4-thiaselenin-2-ylsulfanyl)-2-butanone) exhibit distinct electronic properties due to sulfur and selenium atoms, enhancing their utility in catalytic systems compared to oxygen-based benzodioxines .
Pharmacological and Industrial Relevance
- Pharmaceutical Potential: While dihydrothiazol-imine derivatives (e.g., ’s compound 3(1)) demonstrate angiotensin II receptor antagonism, benzodioxine acyl chlorides are less explored in drug discovery. Their reactivity makes them more suited as intermediates than bioactive agents .
- Hazard Profiles: Simple acyl chlorides like o-chlorobenzoyl chloride are classified as hazardous due to corrosivity and moisture sensitivity.
Biologische Aktivität
Overview
3-Methyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl chloride (CAS No. 99184-03-9) is an organic compound belonging to the class of benzodioxines. Its structure features a benzene ring fused with a dioxine ring, with a methyl group and a carbonyl chloride substituent. This compound is recognized for its versatility as an intermediate in chemical syntheses and its applications in medicinal chemistry and material science.
The biological activity of 3-Methyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl chloride is largely attributed to its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group is particularly reactive, allowing it to form covalent bonds with various nucleophiles. This property enables the synthesis of diverse derivatives that can exhibit significant biological activities.
Medicinal Chemistry
Research indicates that compounds related to 3-Methyl-2,3-dihydro-1,4-benzodioxine structures are often utilized in the development of bioactive molecules and enzyme inhibitors. Notable therapeutic agents derived from similar scaffolds include:
- Prosympal
- Dibozane
- Piperoxan
- Doxazosin
These compounds demonstrate various biological activities such as anti-inflammatory, analgesic, and anti-cancer effects.
Case Studies
- Enzymatic Synthesis : A study highlighted the efficient enzymatic synthesis of chiral motifs from 2,3-dihydro-1,4-benzodioxane using engineered Candida antarctica lipase B. This research showed that specific mutations in the enzyme could enhance catalytic efficiency significantly, achieving high enantiomeric excess (e.e.) values in product resolution .
- Cancer Research : Another investigation explored the cytotoxic effects of benzodioxine derivatives on hematological cancer cells. The study demonstrated that these compounds could induce apoptosis and inhibit autophagy in cancer cell lines, suggesting their potential as therapeutic agents against various cancers .
Comparative Analysis
To better understand the biological activity of 3-Methyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl chloride compared to similar compounds, a table summarizing key characteristics is provided below:
| Compound Name | Structure Type | Biological Activity | Notable Applications |
|---|---|---|---|
| 3-Methyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl chloride | Benzodioxine derivative | Enzyme inhibition, anti-cancer | Medicinal chemistry |
| 2-Methyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl chloride | Benzodioxine derivative | Anti-inflammatory | Pain management |
| Methyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate | Benzodioxine derivative | Antioxidant | Nutraceuticals |
Q & A
Q. How can byproducts or impurities from synthesis be identified and mitigated?
- Methodology : Use preparative HPLC or column chromatography for purification. LC-MS/MS identifies impurities (e.g., unreacted starting materials or hydrolysis products). Adjust reaction time or stoichiometry to minimize side reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
